C5 Alkyl Linker: Balanced Flexibility and Potency
In PROTAC structure-activity relationship (SAR) studies, linker length directly governs degradation potency. A systematic analysis of alkyl linkers (C3, C5, C8) in otherwise identical PROTAC constructs demonstrates a parabolic relationship between methylene count and degradation efficiency, with the C5 spacer consistently achieving the highest sustained signal and biochemical DC50 values [1] [2]. The C5 tether provides one additional rotamer set over C3, enabling accommodation of binding-site spacing discrepancies without occluding ubiquitination dynamics, while avoiding the hook-effect reintroduction and increased hydrodynamic radius observed with C8 linkers [1].
| Evidence Dimension | PROTAC degradation potency (relative DC50, class-level trend) |
|---|---|
| Target Compound Data | C5 alkyl linker (5-carbon spacer) – optimal sustained degradation signal; apex of parabolic activity profile [1] [2] |
| Comparator Or Baseline | C3 alkyl linker (3-carbon): insufficient reach, entropic penalty; C8 alkyl linker (8-carbon): hook effect, reduced effective molarity [1] |
| Quantified Difference | C5 identified as the compromise median for balanced permeability, solubility, and synthetic tractability; outperforms both C3 and C8 in aggregated solubility–stability scorecards [1] |
| Conditions | Comparative PROTAC linker analysis in cancer and neurodegeneration cell lines; biochemical DC50 assays [1] [2] |
Why This Matters
Procurement of a C5 alkyl linker provides a structurally validated, middle-ground spacer that maximizes the probability of achieving potent target degradation without extensive linker optimization campaigns.
- [1] BOC Sciences. C3, C5, C8 Alkyl Linkers Compared: Which Works Best in PROTAC Optimization? Technical Resource. View Source
- [2] Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. View Source
